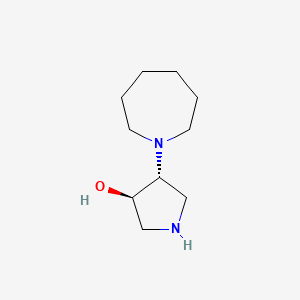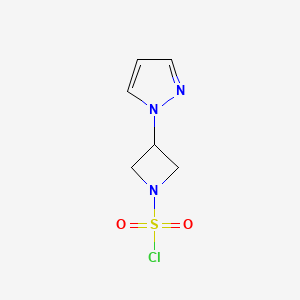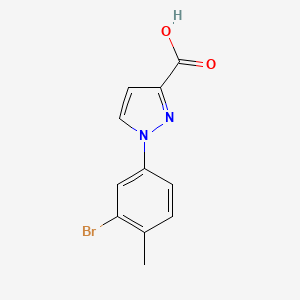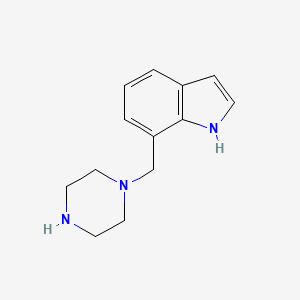
(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is an organic compound that belongs to the class of amines It is characterized by the presence of a tetrahydronaphthalene ring system substituted with an isopropyl group and an amine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydronaphthalene Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydronaphthalene ring system.
Introduction of the Isopropyl Group: The isopropyl group is introduced through alkylation reactions, often using isopropyl halides in the presence of a base.
Amination: The amine group is introduced via reductive amination or other suitable amination reactions.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopropylamine: An organic compound with a similar isopropyl group but lacking the tetrahydronaphthalene ring system.
Aminomethyl propanol: Another amine compound with different structural features.
Uniqueness
(1S)-7-(propan-2-yl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is unique due to its specific combination of the tetrahydronaphthalene ring system, isopropyl group, and amine functionality. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C13H20ClN |
|---|---|
Molekulargewicht |
225.76 g/mol |
IUPAC-Name |
(1S)-7-propan-2-yl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-9(2)11-7-6-10-4-3-5-13(14)12(10)8-11;/h6-9,13H,3-5,14H2,1-2H3;1H/t13-;/m0./s1 |
InChI-Schlüssel |
AKMJSBFUAFSUMU-ZOWNYOTGSA-N |
Isomerische SMILES |
CC(C)C1=CC2=C(CCC[C@@H]2N)C=C1.Cl |
Kanonische SMILES |
CC(C)C1=CC2=C(CCCC2N)C=C1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Methyl-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B13635558.png)
![rac-(4aR,8aS)-octahydro-1H-pyrido[3,4-b]morpholine](/img/structure/B13635562.png)






![1-[3-bromo-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13635593.png)

![2-[4-(Isopropyl)phenyl]cyclohexan-1-one](/img/structure/B13635608.png)


